molecular formula C17H12N2O3 B1387306 3-(6-Phenoxypyridazin-3-yl)benzoic acid CAS No. 1171776-18-3

3-(6-Phenoxypyridazin-3-yl)benzoic acid

Cat. No. B1387306
CAS RN: 1171776-18-3
M. Wt: 292.29 g/mol
InChI Key: WJIKCLDATQDJPJ-UHFFFAOYSA-N
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Description

3-(6-Phenoxypyridazin-3-yl)benzoic acid is an aromatic organic compound that belongs to the class of pyridazine derivatives. It has a molecular formula of C17H12N2O3 .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

This compound serves as a precursor in the synthesis of various pharmacologically active agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .

Agricultural Chemical Research

In agriculture, researchers explore the use of this compound in the development of new pesticides or herbicides. Its phenoxypyridazin moiety could be effective in disrupting the life cycle of pests or weeds.

Material Science

The benzoic acid moiety of this compound can be utilized in material science for the creation of novel polymers or coatings. These materials could have unique properties such as enhanced durability or specialized conductivity .

Analytical Chemistry

As an analytical reagent, 3-(6-Phenoxypyridazin-3-yl)benzoic acid might be used in chemical assays or as a standard in chromatographic analysis due to its distinct chemical signature .

Biochemical Research

In biochemical research, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with benzoic acid derivatives .

Environmental Science

This compound’s potential environmental impact could be a subject of study, examining its biodegradability and effects on ecosystems if used in agricultural applications.

Organic Chemistry Education

Due to its complex structure, it can be used as a teaching tool in organic chemistry courses to illustrate concepts such as aromaticity, functional group chemistry, and molecular interactions .

Chemical Engineering

In chemical engineering, this compound could be investigated for its properties under various conditions, aiding in the design of industrial processes for its large-scale synthesis or modification .

properties

IUPAC Name

3-(6-phenoxypyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-17(21)13-6-4-5-12(11-13)15-9-10-16(19-18-15)22-14-7-2-1-3-8-14/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIKCLDATQDJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Phenoxypyridazin-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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